Lipophilicity Differentiation: Target Compound Occupies a Narrow XLogP3 Window Between Acetyl and Propylamino Analogs
2-Propanamidopyridine-3-carboxylic acid exhibits a computed XLogP3 of 0.9, representing a 0.5 log-unit increase in lipophilicity over the acetyl analog 2-acetamidopyridine-3-carboxylic acid (XLogP3 = 0.4) and a 1.2 log-unit decrease relative to 2-(propylamino)nicotinic acid (XLogP3 = 2.1) [1][2][3]. The pivaloyl (2,2-dimethylpropanoyl) analog occupies an even higher lipophilicity range at XLogP3 = 1.8, with a substantially larger molecular weight of 222.24 g/mol [4]. This positions the target compound within a narrow, intermediate lipophilicity band that is distinct from both shorter-chain amide and amine-linked congeners.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 2-Acetamidopyridine-3-carboxylic acid: XLogP3 = 0.4; 2-(Propylamino)nicotinic acid: XLogP3 = 2.1; 2-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.5 (vs acetyl); −1.2 (vs propylamino); −0.9 (vs dimethylpropanoyl) |
| Conditions | Computed XLogP3 values from PubChem (XLogP3 3.0 algorithm), all values derived from consistent computational methodology |
Why This Matters
For researchers optimizing permeability, aqueous solubility, or logD-dependent assay performance, this compound provides a lipophilicity value that cannot be replicated by substituting the acetyl, propylamino, or dimethylpropanoyl analogs without altering other molecular descriptors simultaneously.
- [1] PubChem Compound Summary for CID 43839862, 2-Propanamidopyridine-3-carboxylic acid (XLogP3 = 0.9). NCBI (2025). View Source
- [2] PubChem Compound Summary for CID 13182927, 2-Acetamidopyridine-3-carboxylic acid (XLogP3 = 0.4). NCBI (2025). View Source
- [3] PubChem Compound Summary for CID 12602982, 2-(Propylamino)nicotinic acid (XLogP3 = 2.1). NCBI (2025). View Source
- [4] PubChem Compound Summary for CID 2779758, 2-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid (XLogP3 = 1.8). NCBI (2025). View Source
